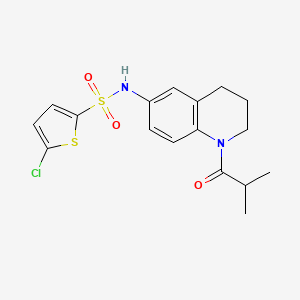
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical entity that has gained significant attention in scientific research for its potential applications and biological properties. It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis
The molecular formula of this compound is C21H23ClN2O3. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require stringent conditions for high affinity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.88. More detailed physical and chemical properties would require further investigation.科学的研究の応用
Application Summary
The compound exhibits promising pharmacological properties, making it relevant for several applications:
5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
has demonstrated anti-inflammatory effects. It inhibits specific enzymes (such as cyclooxygenase) involved in the inflammatory response. Researchers investigate its potential as a novel anti-inflammatory agent.
b. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) play a crucial role in maintaining acid-base balance. The compound has been evaluated for its inhibitory activity against CA-I and CA-II isoenzymes. Low IC50 values indicate strong inhibition, suggesting its potential as a CA inhibitor .
c. Anticancer Properties
The compound’s unique structure may interfere with cancer cell growth. Researchers explore its cytotoxic effects against various cancer cell lines. Experimental studies involve cell culture assays, where the compound is tested at different concentrations to assess its impact on cell viability.
d. Antibacterial Activity
Given the rise of antibiotic-resistant bacteria, novel antibacterial agents are urgently needed. Researchers investigate whether 5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide exhibits antibacterial properties. In vitro studies assess its efficacy against common pathogens.
e. Structure-Activity Relationship (SAR) Studies
Researchers analyze the compound’s structure to identify key functional groups responsible for its biological activity. By modifying specific moieties, they aim to enhance its potency or selectivity. SAR studies involve synthesizing analogs and evaluating their biological profiles.
f. Crystallographic Studies
The crystal structure of the compound provides valuable insights into its three-dimensional arrangement. Researchers use X-ray crystallography to determine the precise positions of atoms, bond angles, and intermolecular interactions. Such studies aid in understanding its binding modes and interactions with target proteins .
Results and Outcomes
Quantitative data and statistical analyses depend on the specific application. Researchers report:
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-10-13(5-6-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCQMDIQBBSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)
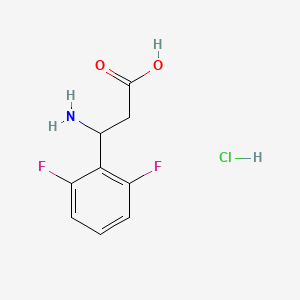
![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)
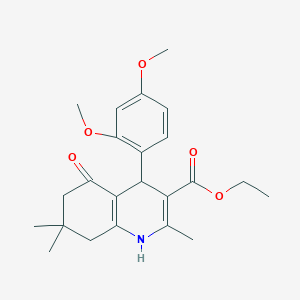
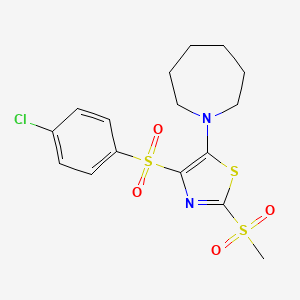
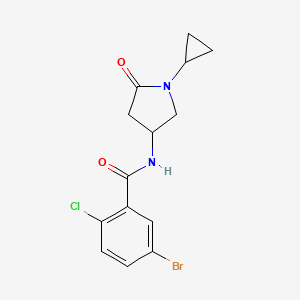
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
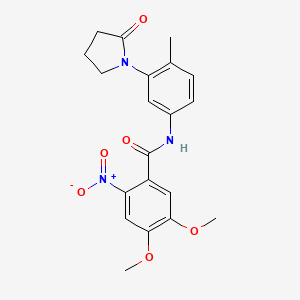
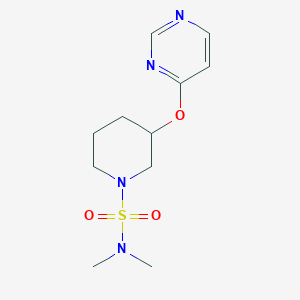
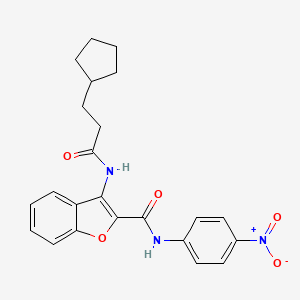
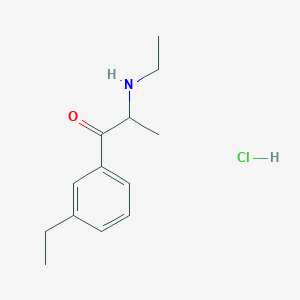
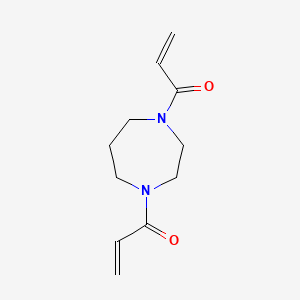
![1-(4-(4-(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2698442.png)